2,4,5-Tribromo-1-propyl-1H-imidazole

説明

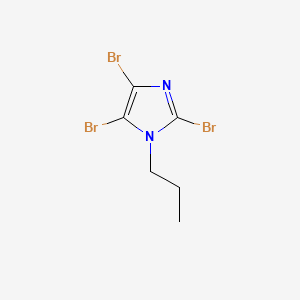

2,4,5-Tribromo-1-propyl-1H-imidazole is a halogenated imidazole derivative characterized by the presence of three bromine atoms at positions 2, 4, and 5 of the imidazole ring, and a propyl group at position 1

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Tribromo-1-propyl-1H-imidazole typically involves the bromination of 1-propyl-1H-imidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired substitution pattern on the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

2,4,5-Tribromo-1-propyl-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-imidazole derivatives, while coupling reactions can produce biaryl or alkyl-imidazole compounds.

科学的研究の応用

2,4,5-Tribromo-1-propyl-1H-imidazole has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 2,4,5-Tribromo-1-propyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit oxidative phosphorylation in mitochondria, affecting energy production in cells.

類似化合物との比較

Similar Compounds

2,4,5-Tribromoimidazole: Similar in structure but lacks the propyl group.

2,4,5-Trichloroimidazole: Contains chlorine atoms instead of bromine.

2,4,5-Triiodoimidazole: Contains iodine atoms instead of bromine.

Uniqueness

2,4,5-Tribromo-1-propyl-1H-imidazole is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The bromine atoms also contribute to its distinct properties compared to other halogenated imidazoles.

生物活性

2,4,5-Tribromo-1-propyl-1H-imidazole is a halogenated imidazole derivative notable for its unique structure, which includes three bromine atoms at positions 2, 4, and 5 of the imidazole ring and a propyl group at position 1. This compound has garnered attention due to its diverse biological activities, particularly in agricultural applications as an insecticide and herbicide, as well as potential therapeutic uses in medicine.

Chemical Structure

The molecular formula of this compound is C6H7Br3N2. The presence of bromine atoms significantly influences its reactivity and biological activity.

Synthesis Methods

The synthesis typically involves bromination of 1-propyl-1H-imidazole using bromine or a brominating agent like N-bromosuccinimide (NBS) in solvents such as acetic acid or chloroform. Optimized reaction conditions are crucial for achieving the desired substitution pattern on the imidazole ring.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

- Antibacterial Activity : In studies evaluating its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, the compound showed promising inhibition zones comparable to standard antibiotics .

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| E. coli | 20 |

| S. aureus | 28 |

| Bacillus subtilis | 25 |

Insecticidal and Herbicidal Activity

The compound is utilized in agricultural settings due to its insecticidal and herbicidal properties. It has been reported to effectively eliminate various pest stages, including larvae and eggs of harmful insects.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within organisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, affecting energy production in cells by targeting oxidative phosphorylation in mitochondria.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways that lead to antimicrobial effects.

Study on Antimicrobial Efficacy

A study conducted by Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial efficacy. Among these derivatives, this compound was highlighted for its superior activity against both Gram-positive and Gram-negative bacteria .

Agricultural Application Studies

Field studies have demonstrated that formulations containing this compound effectively reduce pest populations in crops while minimizing damage to beneficial organisms. The compound's selectivity allows for targeted pest control without significant ecological disruption.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,4,5-Tribromoimidazole | Lacks propyl group | Moderate antibacterial properties |

| 2,4-Dichloroimidazole | Contains chlorine | Lower insecticidal efficacy |

| 2,4,5-Triiodoimidazole | Contains iodine | Higher toxicity but less selective |

Unique Attributes

The propyl group in this compound enhances its lipophilicity compared to other halogenated imidazoles, potentially increasing its penetration into biological membranes and improving its efficacy as both an antimicrobial agent and a pesticide .

特性

IUPAC Name |

2,4,5-tribromo-1-propylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Br3N2/c1-2-3-11-5(8)4(7)10-6(11)9/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJXQVVLSZWGJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(N=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Br3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953316 | |

| Record name | 2,4,5-Tribromo-1-propyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31250-78-9 | |

| Record name | Imidazole, 2,4,5-tribromo-1-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031250789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Tribromo-1-propyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。